

Preliminary Investigation of 4,8-Dinitroquinoline: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4,8-Dinitroquinoline

Cat. No.: B15479523

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Disclaimer: A comprehensive search of scientific literature and chemical databases reveals a significant lack of specific experimental data for **4,8-dinitroquinoline**. The information presented in this guide is therefore based on data from closely related dinitroquinoline and nitroquinoline isomers to provide a representative technical overview for researchers, scientists, and drug development professionals. All data and protocols should be considered representative of this class of compounds and not specific to the 4,8-dinitro isomer.

Introduction

Quinoline and its derivatives are a critical class of heterocyclic compounds with a wide array of applications in medicinal chemistry and materials science. The introduction of nitro groups to the quinoline scaffold can significantly modulate its electronic properties and biological activity, often imparting cytotoxic, antimicrobial, or anticancer effects. This guide provides a preliminary investigation into the properties, synthesis, and potential biological relevance of dinitroquinolines, with a focus on providing a foundational understanding for further research.

Physicochemical Properties of Nitroquinolines

Quantitative data for various nitroquinoline derivatives are summarized below to provide a comparative reference.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	LogP	Citation
8-Nitroquinoline	C ₉ H ₆ N ₂ O ₂	174.16	89-91	1.40	[1]
4-Nitroquinoline	C ₉ H ₆ N ₂ O ₂	174.16	Not Available	2.1	[2]
4-Methyl-8-nitroquinoline	C ₁₀ H ₈ N ₂ O ₂	188.18	Not Available	2.6	[3]
8-Hydroxy-5-nitroquinoline (Nitroxoline)	C ₉ H ₆ N ₂ O ₃	190.16	181-183	1.8486	[4][5]
5,8-dimethoxy-4-nitroquinoline	C ₁₁ H ₁₀ N ₂ O ₄	234.211	Not Available	Not Available	[6]

Synthesis of Dinitroquinoline Derivatives

The synthesis of specific dinitroquinolines often involves the nitration of a quinoline precursor. The regioselectivity of the nitration is influenced by the existing substituents on the quinoline ring and the reaction conditions.

General Experimental Protocol for Nitration of Quinoline Derivatives

The following is a general procedure for the nitration of a quinoline derivative, adapted from literature describing the synthesis of nitro- and dinitro- substituted quinolines.

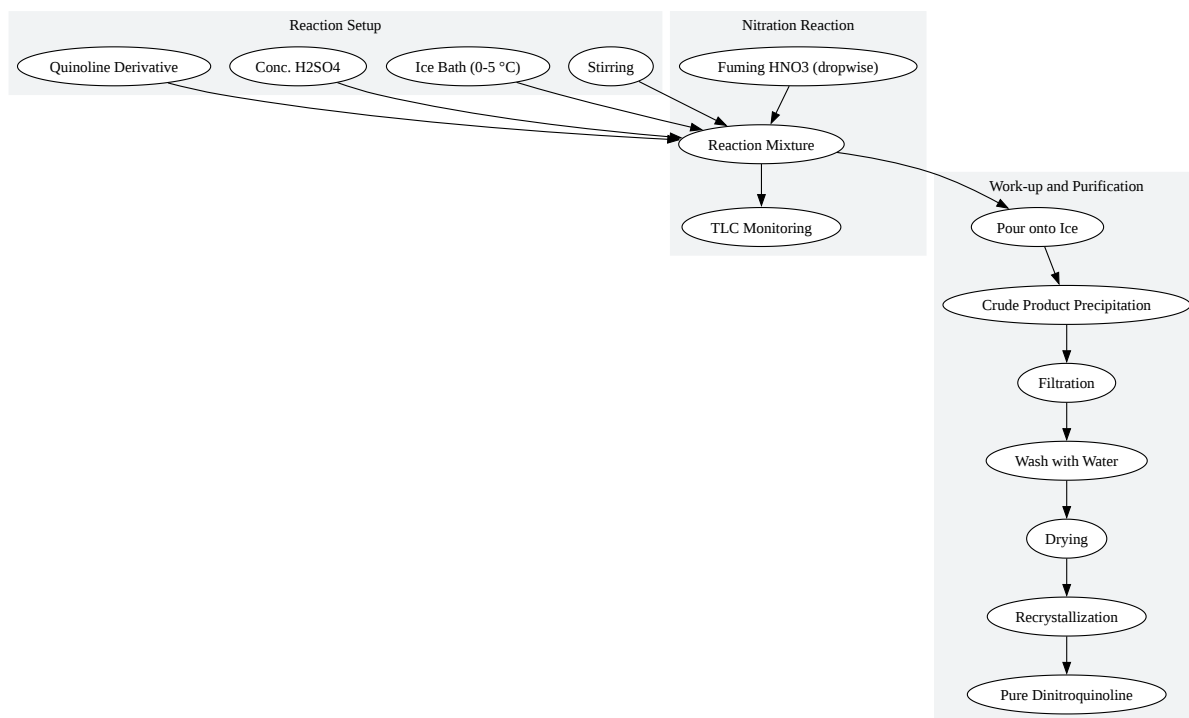
Materials:

- Quinoline derivative (1 equivalent)
- Fuming Nitric Acid (HNO₃)

- Concentrated Sulfuric Acid (H_2SO_4)
- Ice bath
- Magnetic stirrer and stir bar
- Round bottom flask
- Dropping funnel

Procedure:

- The quinoline derivative is dissolved in concentrated sulfuric acid in a round bottom flask, cooled in an ice bath with continuous stirring.
- Fuming nitric acid is added dropwise to the solution via a dropping funnel, maintaining the temperature below 10°C .
- After the addition is complete, the reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period, monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is poured onto crushed ice, leading to the precipitation of the crude nitro-product.
- The precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).



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Biological Activity and Potential Mechanisms of Action

While no biological data exists for **4,8-dinitroquinoline**, other nitro-substituted quinolines have demonstrated significant biological activities. These activities are often attributed to the electron-withdrawing nature of the nitro group, which can facilitate interactions with biological macromolecules and the generation of reactive oxygen species (ROS).

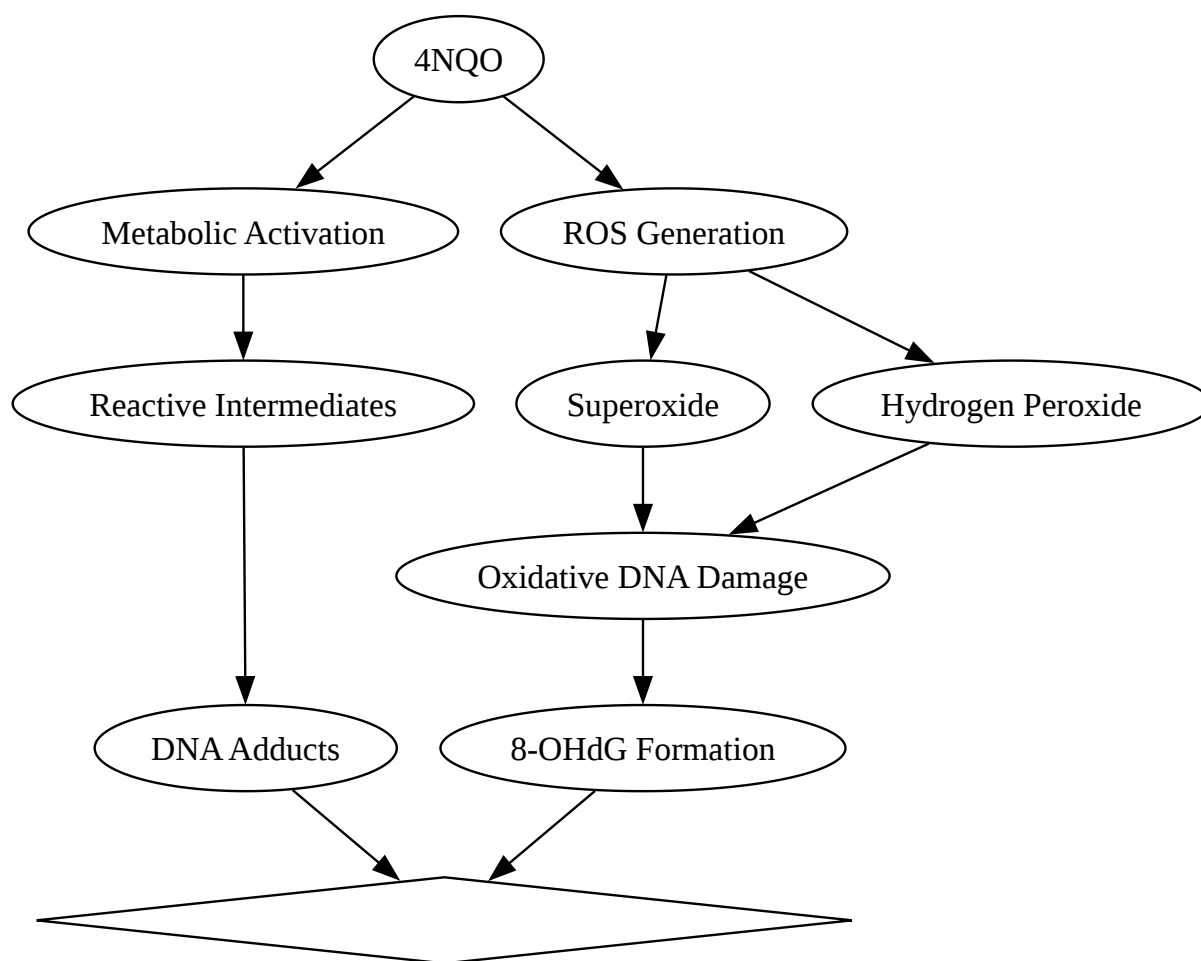
Antimicrobial and Anticancer Activity of Nitroxoline (8-Hydroxy-5-nitroquinoline)

Nitroxoline is an established antimicrobial agent used for urinary tract infections.^[5] Its mechanism is believed to involve the chelation of metal ions essential for bacterial enzyme function. More recently, nitroxoline has been investigated as an anticancer agent, demonstrating efficacy against various cancer cell lines including glioma, lung, and prostate cancer.^[4]

Cell Line	IC ₅₀ (µg/mL)	Citation
U87 Glioma	50	^[4]
U251 Glioma	6	^[4]
A549 Lung Cancer	38	^[4]
PC3 Prostate Cancer	23	^[4]

Genotoxicity of 4-Nitroquinoline 1-Oxide (4NQO)

4NQO is a well-characterized carcinogen that exerts its effects through the formation of DNA adducts and the induction of oxidative stress.^[7] Its metabolic activation leads to the generation of reactive intermediates that can damage DNA. Furthermore, 4NQO has been shown to induce the formation of 8-hydroxydeoxyguanosine (8-OHdG), a marker of oxidative DNA damage, through the production of reactive oxygen species (ROS) such as superoxide and hydrogen peroxide.^[7]



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Conclusion and Future Directions

The preliminary investigation into **4,8-dinitroquinoline** highlights a significant gap in the scientific literature for this specific isomer. However, the broader class of dinitroquinolines and nitroquinolines presents a rich area for further research, with demonstrated potential in antimicrobial and anticancer applications. Future work should focus on the successful synthesis and characterization of **4,8-dinitroquinoline** to enable a thorough evaluation of its physicochemical properties and biological activities. Comparative studies with other dinitroquinoline isomers would be invaluable in establishing structure-activity relationships and understanding the impact of nitro group positioning on the compound's mechanism of action.

Such studies would be crucial for harnessing the therapeutic potential of this class of molecules in drug discovery and development.

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